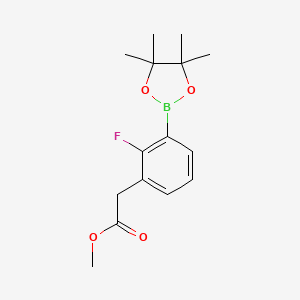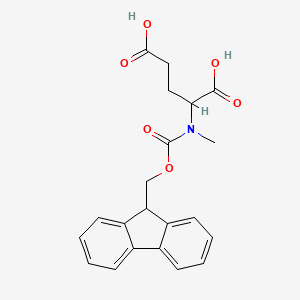
Oxalic acid;4-phenylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
草酸;4-苯基吡咯烷-3-醇是一种结合了草酸和 4-苯基吡咯烷-3-醇特性的化合物。草酸是一种天然存在的二羧酸,存在于许多植物中,而 4-苯基吡咯烷-3-醇是吡咯烷的衍生物,吡咯烷是一种五元含氮杂环。
准备方法
合成路线和反应条件
草酸;4-苯基吡咯烷-3-醇的合成通常涉及草酸与 4-苯基吡咯烷-3-醇在特定条件下的反应。 一种常见的方法是使用草酸二水合物和 4-苯基吡咯烷-3-醇在乙醇等溶剂中,然后加热以促进反应 。反应条件,包括温度和反应时间,经过优化,以获得高产率和高纯度的目标产物。
工业生产方法
草酸的工业生产涉及使用硝酸氧化碳水化合物,如葡萄糖或蔗糖 。该过程产生草酸,然后可以纯化并用于进一步反应。 4-苯基吡咯烷-3-醇的生产涉及吡咯烷衍生物的合成,然后进行官能化以引入苯基和羟基 .
化学反应分析
反应类型
草酸;4-苯基吡咯烷-3-醇会发生各种化学反应,包括:
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种催化剂,以促进取代反应 。反应条件,如温度、压力和溶剂选择,经过精心设计,以获得所需的产物。
主要形成的产物
这些反应形成的主要产物取决于使用的特定反应条件和试剂。 例如,草酸;4-苯基吡咯烷-3-醇的氧化可以生成氧化物,而还原可以生成醇或胺 .
科学研究应用
草酸;4-苯基吡咯烷-3-醇在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂,以及各种化学反应中的催化剂.
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性.
工业: 它用于生产聚合物、涂料和其他工业材料.
作用机制
草酸;4-苯基吡咯烷-3-醇的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为螯合剂,与金属离子结合并影响其在生物系统中的可用性。它还可以与酶和受体相互作用,调节它们的活性并导致各种生物效应。
相似化合物的比较
类似化合物
与草酸;4-苯基吡咯烷-3-醇类似的化合物包括其他吡咯烷衍生物和二羧酸,例如:
吡咯烷-2,5-二酮: 具有类似结构特征的吡咯烷衍生物。
琥珀酸: 另一种具有类似化学性质的二羧酸。
独特性
草酸;4-苯基吡咯烷-3-醇的独特性在于它结合了吡咯烷环和草酸部分,赋予其独特的化学和生物特性。这种组合使其在各个领域具有多功能的应用,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C22H28N2O6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
oxalic acid;4-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6) |
InChI 键 |
NOUNDKZSXRRIAB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




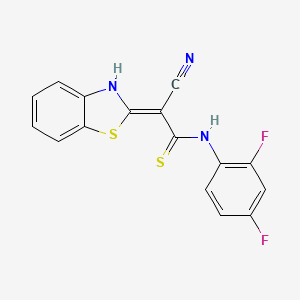



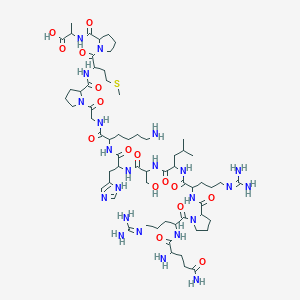
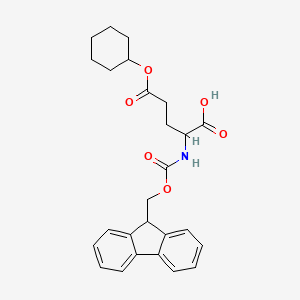
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

